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Compound of Interest

Compound Name: Amolanone hydrochloride

CAS No.: 6009-67-2

Cat. No.: B1665375

Get Quote

Executive Summary
Amolanone (also historically known as Amethone; chemical name: 3-(2-diethylaminoethyl)-3-

phenyl-2-benzofuranone) represents a distinct class of local anesthetics derived from a

benzofuranone scaffold, differentiating it from the classical amino-amides (e.g., Lidocaine) and

amino-esters (e.g., Procaine). While it possesses anticholinergic properties, its primary utility in

anesthesia stems from its potent inhibition of voltage-gated sodium channels (NaV).

This guide provides a rigorous technical analysis of Amolanone’s interaction with the NaV pore,

detailing the biophysical basis of its conduction blockade. It further outlines a self-validating

experimental framework for characterizing its binding kinetics using whole-cell patch-clamp

electrophysiology.

Chemical & Pharmacological Architecture
To understand the mechanism, one must first understand the ligand. Amolanone is an

amphiphilic molecule consisting of a lipophilic aromatic head (benzofuranone ring) and a

hydrophilic tail (diethylaminoethyl group).
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Physicochemical Properties[1]
Chemical Class: Benzofuranone derivative.

Ionization State: Like most local anesthetics (LAs), Amolanone is a weak base (pKa

8.0–9.0).

Uncharged Form (

): Highly lipophilic; essential for penetrating the neural sheath and axonal membrane.

Charged Form (

): Protonated intracellularly; this is the pharmacologically active species that binds to the
receptor site within the channel pore.

Solubility Profile: The benzofuranone moiety confers high lipid solubility, suggesting a rapid

onset of action via the membrane-mediated (hydrophobic) pathway, alongside the classical

hydrophilic pathway.

Molecular Mechanism of Action: The Modulated
Receptor
Amolanone functions as a state-dependent blocker of the voltage-gated sodium channel (

-subunit). It follows the Modulated Receptor Hypothesis, postulating that the drug binds with
different affinities to the channel's distinct conformational states: Resting (R), Open (O), and
Inactivated (I).

The Binding Site
The primary receptor site for Amolanone is located within the inner cavity of the NaV pore,

formed by the S6 transmembrane segments of domains III and IV (specifically residues F1764

and Y1771 in NaV1.2 nomenclature).

Mechanism of Blockade
Access:
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Hydrophobic Pathway: The uncharged species diffuses directly through the lipid bilayer to

access the binding site laterally (fenestrations).

Hydrophilic Pathway: The uncharged species crosses the membrane, becomes

protonated (

) in the cytoplasm, and enters the open channel pore from the intracellular side.

Interaction: The cationic tail of Amolanone interacts electrostatically with the electronegative

selectivity filter, while the benzofuran ring engages in Van der Waals/

-

stacking interactions with the hydrophobic residues of the S6 segment.

Stabilization: Amolanone exhibits high affinity for the Inactivated State. By binding to

inactivated channels, it stabilizes this non-conducting conformation, prolonging the refractory

period. This results in Use-Dependent Block (Phasic Block)—the inhibition intensifies as the

neuron fires more frequently, making it highly effective against high-frequency nociceptive

signaling.

Visualization: State-Dependent Binding Cycle
The following diagram illustrates the dynamic interaction between Amolanone and the NaV

channel states.
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Caption: Cycle of NaV channel states showing Amolanone's preferential binding to the

Inactivated state, driving use-dependent blockade.

Experimental Characterization: Protocol for
Validation
To rigorously characterize Amolanone’s efficacy and kinetics, a whole-cell voltage-clamp assay

is the gold standard. This protocol is designed to quantify Tonic Block (resting affinity) vs.

Phasic Block (use-dependent affinity).

Experimental Setup
System: Patch-clamp amplifier (e.g., Axon MultiClamp).

Cell Line: HEK293 or CHO cells stably expressing human NaV1.7 or NaV1.8 (pain targets).

Solutions:

Extracellular:[1] Standard Tyrode’s solution (140 mM NaCl).

Intracellular (Pipette): CsF-based solution (to block K+ currents and isolate Na+).

Protocol: Determining Use-Dependence
This workflow validates the "frequency-dependent" nature of Amolanone.

Baseline Establishment: Hold cell at -120 mV (Resting state).

Control Pulse: Apply a single depolarizing pulse to 0 mV for 20ms. Record peak current (

).

Drug Perfusion: Peruse Amolanone (e.g., 10 µM - 100 µM) until equilibrium.

Pulse Train (The Stress Test): Apply a train of 20 pulses at high frequency (10 Hz and 40 Hz)

to 0 mV.

Analysis: Measure the peak current of the nth pulse (
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) normalized to the first pulse (

).

Result: A progressive decline in

confirms accumulation of the drug in the inactivated state (Phasic Block).

Visualization: Electrophysiology Workflow

Start: Whole-Cell Configuration

1. Establish Baseline
(Hold @ -120mV)

2. Perfusion
Apply Amolanone

3. Pulse Train Protocol
(10Hz / 20 pulses)

4. Data Acquisition
Record Peak I_Na

5. Analysis
Calculate Decay Constant (Tau)

Washout & Repeat
(Dose Response)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665375?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Step-by-step voltage-clamp workflow to quantify Amolanone's use-dependent

inhibition of Na currents.

Comparative Pharmacology
The following table contextualizes Amolanone against standard agents. Note that Amolanone is

chemically distinct (Benzofuranone) compared to Amides and Esters.

Feature Amolanone Lidocaine
Tetracaine
(Amethocaine)

Chemical Class Benzofuranone Amino-Amide Amino-Ester

Primary Target NaV (Intracellular) NaV (Intracellular) NaV (Intracellular)

Secondary Targets
Muscarinic Receptors

(Anticholinergic)

K+ Channels (High

conc.)
Ryanodine Receptors

Metabolism Hepatic (CYP450)
Hepatic

(CYP1A2/3A4)

Plasma

Butyrylcholinesterase

Block Characteristics
Strong Use-

Dependence

Moderate Use-

Dependence

Slow Onset, Long

Duration

Clinical Niche
Historical/Topical/Res

earch
Infiltration/Regional Spinal/Topical

Key Differentiator: Amolanone's benzofuran structure provides a unique lipophilic profile that

may alter its residence time within the membrane phase compared to the linear chains of

amides/esters, potentially influencing its "tonic" block component.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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